Trametinib-d6 -

Trametinib-d6

Catalog Number: EVT-10910835
CAS Number:
Molecular Formula: C26H23FIN5O4
Molecular Weight: 621.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trametinib was originally developed by GlaxoSmithKline and is classified as an antineoplastic agent. It is part of the class of drugs known as MEK inhibitors, which are designed to inhibit the activity of MEK proteins involved in cell signaling pathways that regulate cell growth and survival. The deuterated version, Trametinib-d6, is synthesized to facilitate studies on drug metabolism and dynamics without altering the compound's therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Trametinib-d6 involves several key steps:

  1. Starting Materials: The synthesis begins with 2-fluoro-4-iodoaniline as a precursor.
  2. Deuteration: Deuterated solvents and reagents are used throughout the process to incorporate deuterium into the final product. For instance, deuterated dimethyl sulfoxide is often employed.
  3. Palladium-Catalyzed Reactions: Various palladium-catalyzed reactions are utilized to facilitate the formation of key bonds in the molecular structure.
  4. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized compound, ensuring high purity levels for biological assays.
Molecular Structure Analysis

Structure and Data

Trametinib-d6 maintains a similar structure to its non-deuterated counterpart, with specific modifications to incorporate deuterium at strategic positions. The molecular formula remains C17_{17}H16_{16}F2_{2}N3_{3}O2_{2}, but with six hydrogen atoms replaced by deuterium. The structural features include:

  • Aromatic Rings: The compound contains two aromatic rings that contribute to its hydrophobic properties.
  • Fluorine Atoms: The presence of fluorine enhances its binding affinity to target proteins.
  • Deuterium Substitutions: These modifications allow for improved metabolic stability and tracking in biological systems.

Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the incorporation of deuterium into the structure .

Chemical Reactions Analysis

Reactions and Technical Details

Trametinib-d6 undergoes various chemical reactions typical for small molecule drugs:

  1. Metabolic Stability Studies: The incorporation of deuterium allows researchers to study the metabolic pathways without altering the drug's efficacy.
  2. Binding Affinity Assays: Trametinib-d6 can be used in assays to evaluate its binding affinity to MEK proteins compared to non-deuterated Trametinib.
  3. Chemical Stability Tests: Stability under different pH conditions and temperatures can be assessed using HPLC.

The reactions are monitored using mass spectrometry and HPLC to ensure accurate quantification and characterization of metabolites .

Mechanism of Action

Process and Data

Trametinib-d6 exerts its therapeutic effects by inhibiting MEK1 and MEK2, which are crucial components in the MAPK signaling pathway. This inhibition leads to:

  • Reduced ERK Activation: By blocking MEK activity, Trametinib-d6 prevents phosphorylation of ERK proteins, which are involved in cell proliferation and survival.
  • Induction of Apoptosis: The inhibition of this pathway can lead to programmed cell death in cancer cells that rely on MAPK signaling for growth.

Studies demonstrate that Trametinib effectively reduces tumor growth in models expressing BRAF V600E mutations, highlighting its potential as a targeted therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trametinib-d6 exhibits several notable physical and chemical properties:

These properties make Trametinib-d6 suitable for both in vitro and in vivo studies .

Applications

Scientific Uses

Trametinib-d6 serves multiple roles in scientific research:

  • Metabolism Studies: Its deuterated nature allows for detailed tracking of metabolic pathways in various biological systems.
  • Pharmacokinetic Studies: Researchers utilize Trametinib-d6 to assess absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
  • Combination Therapies: It can be evaluated alongside other therapeutic agents to explore synergistic effects against different cancers.
Introduction to Deuterated MEK Inhibitors in Contemporary Oncology Research

Rationale for Deuterium Labeling in Targeted Kinase Inhibitor Development

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to the single proton found in the hydrogen nucleus, effectively doubling its atomic mass. This mass difference fundamentally alters the vibrational frequency of chemical bonds involving deuterium atoms (C-²H vs. C-¹H), resulting in the kinetic isotope effect (KIE). The KIE manifests as a reduction in the rate of metabolic reactions cleaving these bonds, particularly those mediated by cytochrome P450 enzymes and esterases. This attenuation of metabolic clearance can enhance the pharmacokinetic profile of therapeutic agents without altering their intrinsic pharmacological target affinity or selectivity. In targeted kinase inhibitors like trametinib, which possess complex molecular architectures with specific hydrogen atoms vulnerable to oxidative metabolism, strategic deuterium substitution offers a pathway to optimize metabolic stability. The primary rationale extends beyond metabolic modulation; deuterium labeling generates a distinct mass signature detectable by mass spectrometry, transforming these compounds into indispensable internal standards for quantitative bioanalysis. This dual benefit—potential metabolic refinement and analytical utility—positions deuterated kinase inhibitors as powerful tools in modern drug development [3] [7].

Trametinib-d6 as a Paradigm for Isotopologue-Driven Pharmacological Research

Trametinib-d6, chemically designated as N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide-d6, exemplifies the strategic application of deuteration in oncopharmacology. This isotopologue incorporates six deuterium atoms (D6) at the methyl groups of the acetamide moiety (-CO-CD₃) and potentially at other metabolically susceptible sites within the trametinib scaffold (Molecular Formula: C₂₆H₁₇FIN₅O₄D₆; Molecular Weight: 621.44 g/mol). Trametinib itself is a potent, reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 kinases, pivotal components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is dysregulated in numerous malignancies driven by mutations in BRAF, KRAS, or NRAS genes. By substituting key hydrogen atoms with deuterium, trametinib-d6 retains the potent MEK1/2 inhibitory activity (IC₅₀ ~0.7-0.9 nM) of its protiated counterpart while offering distinct physicochemical advantages for research. Its primary role transcends direct therapeutic application; it serves as a critical analytical reference standard and a probe for elucidating the complex absorption, distribution, metabolism, and excretion (ADME) profile of trametinib. The high isotopic purity (typically ≥98%) ensures minimal interference from endogenous compounds or the parent drug in mass spectrometric assays, establishing trametinib-d6 as the benchmark for precise quantification in complex biological matrices [1] [8] [9].

Role of Stable Isotopes in Overcoming Analytical Limitations in MEK/ERK Pathway Studies

Research into the MEK/ERK pathway faces significant analytical hurdles, primarily stemming from the low abundance of target inhibitors within biological systems post-administration and the presence of a complex milieu of endogenous isobaric interferences. Traditional analytical methods often lack the specificity and sensitivity required for accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments. Stable isotope-labeled compounds like trametinib-d6 provide an elegant solution through mass differentiation. When co-administered or used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, trametinib-d6 generates a predictable and distinct mass shift (m/z +6) compared to unlabeled trametinib. This mass difference allows for their unambiguous discrimination even when co-eluting chromatographically. Consequently, trametinib-d6 enables:

  • High-Fidelity Quantification: Accurate measurement of trametinib concentrations in plasma, serum, tumor homogenates, and other tissues, even at low picogram-per-milliliter levels, by correcting for matrix effects and extraction efficiency variations [3] [8].
  • Metabolite Identification and Tracking: Facilitation of the detection and structural characterization of trametinib metabolites. By comparing the mass spectra of metabolites derived from trametinib-d6 to those from trametinib, researchers can confirm metabolic pathways and assess the impact of deuteration on metabolic fate [1] [3].
  • Drug-Drug Interaction Studies: Providing a robust internal standard ensures reliable PK data when investigating potential interactions between trametinib and co-administered agents like dabrafenib or chemotherapeutics, crucial for rational combination therapy design [5] [6].
  • Microdosing Studies: Enabling ultrasensitive detection in human microdosing trials to explore preliminary PK parameters using minimal compound quantities, thereby reducing preclinical resource requirements and ethical concerns [3] [7].The application of stable isotopes like deuterium thus transcends mere labeling; it represents a fundamental methodology for achieving the precision required to dissect the complex pharmacology of MEK inhibitors and optimize their clinical application [3] [7] [8].

Properties

Product Name

Trametinib-d6

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]-2,2-dideuterioacetamide

Molecular Formula

C26H23FIN5O4

Molecular Weight

621.4 g/mol

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D

InChI Key

LIRYPHYGHXZJBZ-PLTCQNJYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.